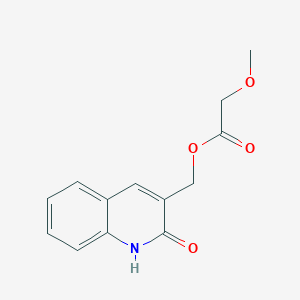

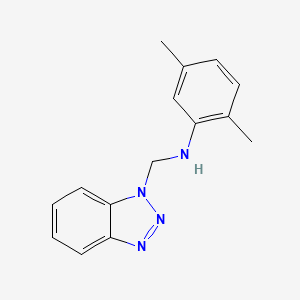

(2-hydroxy-3-quinolinyl)methyl methoxyacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"(2-hydroxy-3-quinolinyl)methyl methoxyacetate" is part of a family of compounds related to quinoline derivatives, which are significant for their various applications in organic synthesis and pharmacology. The interest in these compounds arises from their unique structural features and chemical properties that lend themselves to various synthetic and industrial applications.

Synthesis Analysis

The synthesis of related quinoline derivatives typically involves starting from readily available materials. For instance, Bänziger et al. (2000) describe a synthesis pathway starting from 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester for producing octahydrobenzo[g]quinolines, which share a structural relation to "(2-hydroxy-3-quinolinyl)methyl methoxyacetate" (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is typically characterized using various spectroscopic techniques. These compounds often exhibit complex ring structures and functional groups leading to diverse chemical behaviors. For instance, derivatives related to "(2-hydroxy-3-quinolinyl)methyl methoxyacetate" have been explored by Lichitsky et al. (2022), who developed a synthesis for furo[3,2-h]quinolin-3-yl derivatives and provided structural proof through NMR, IR spectroscopy, and mass spectrometry (Lichitsky, Komogortsev, & Melekhina, 2022).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, reflecting their rich chemistry. For example, the quinoline moiety can participate in electrophilic substitution reactions due to the aromatic system. Chimichi et al. (2007) explored reactions of quinolinones with hydroxylamine under different conditions, highlighting the reactivity of the quinoline core (Chimichi, Boccalini, & Matteucci, 2007).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as "(2-hydroxy-3-quinolinyl)methyl methoxyacetate," include their melting points, boiling points, and solubility in various solvents. These properties are influenced by the molecular structure, particularly by the functional groups attached to the quinoline core.

Chemical Properties Analysis

The chemical properties of quinoline derivatives are dictated by their functional groups. The hydroxy and methoxy groups, for instance, can affect the acidity and basicity of the molecule. The electrophilic and nucleophilic sites on the quinoline ring lead to various chemical reactions, such as substitutions and additions, which define their reactivity pattern.

Markus Bänziger, J. Cercus, Wolfgang Stampfer, U. Sunay. Practical and Large-Scale Synthesis of rac-(3S,4aR,10aR)- 6-Methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic Acid Methyl Ester. Organic Process Research & Development, 2000. Link to paper.

B. Lichitsky, A. Komogortsev, V. G. Melekhina. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022. Link to paper.

A. Chilin, C. Marzano, F. Baccichetti, M. Simonato, A. Guiotto. 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: synthesis and biological properties. Bioorganic & medicinal chemistry, 2003. Link to paper.

S. Chimichi, Marco Boccalini, Alessandra Matteucci. Unambiguous structure elucidation of the reaction products of 3-acyl-4-methoxy-1-methylquinolinones with hydroxylamine via NMR spectroscopy. Tetrahedron, 2007. Link to paper.

Safety And Hazards

将来の方向性

特性

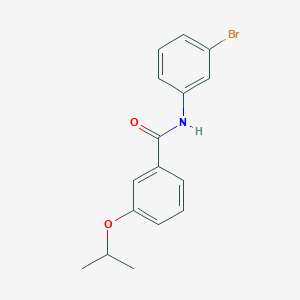

IUPAC Name |

(2-oxo-1H-quinolin-3-yl)methyl 2-methoxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-17-8-12(15)18-7-10-6-9-4-2-3-5-11(9)14-13(10)16/h2-6H,7-8H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZBPPDTCHZGEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)OCC1=CC2=CC=CC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Oxo-1,2-dihydroquinolin-3-yl)methyl methoxyacetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5781541.png)

![2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methylphenyl)hydrazone]](/img/structure/B5781586.png)

![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5781601.png)

![4-{[3-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5781608.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5781609.png)

![4-methyl-6-oxo-2-[(2-oxopentyl)thio]-1,6-dihydro-3-pyridinecarbonitrile](/img/structure/B5781619.png)